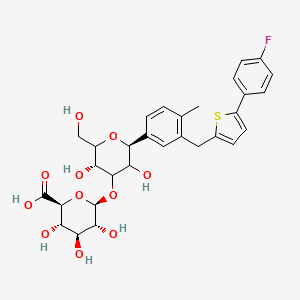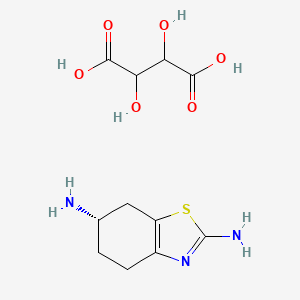![molecular formula C19H28O4 B13850325 10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)
10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA): is a steroid derivative with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . This compound is characterized by its three hydroxyl groups located at positions 3, 7, and 15, and a ketone group at position 17 on the androstane skeleton. It is known for its significant biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) typically involves multiple steps starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate.
Reduction: Selective reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets specified purity standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studies involving steroid metabolism and enzyme interactions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Potential therapeutic applications in hormone replacement therapy.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Applied in the development of cosmetic products.
Mecanismo De Acción
The mechanism of action of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) involves its interaction with specific molecular targets such as steroid receptors. Upon binding to these receptors, it modulates the transcription of target genes, leading to changes in protein synthesis and cellular functions. The compound also influences various signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15ALPHA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15BETA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15BETA)
Uniqueness:
- The specific stereochemistry of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) confers unique biological activities compared to its isomers.
- The arrangement of hydroxyl groups and the ketone group influences its interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHGIIZAGEILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
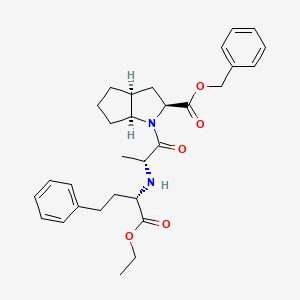




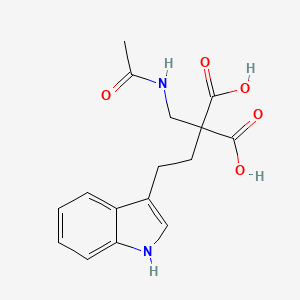
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
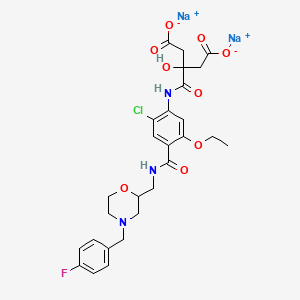
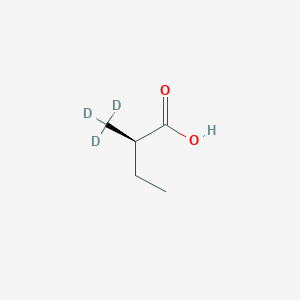
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
